Clotrimazole

説明

This drug is a broad spectrum antimycotic or antifungal agent. This compound's antimycotic properties were discovered in the late 1960s. This compound falls under the imidazole category of azole antifungals, possessing broad-spectrum antimycotic activity. It is available in various preparations, including creams, pessaries, and troche formulations (slowly dissolving tablets). As well as its antifungal activity, this compound has become a drug of interest in treating several other diseases such as sickle cell disease, malaria and some cancers. The minimal side effect profile of this drug and its uncomplicated metabolic profile have led it to gain widespread acceptance for the treatment of mycotic outbreaks such as vaginal yeast infections as well as athlete's foot.

This compound is an Azole Antifungal.

This compound is an imidazole antifungal agent used primarily in the treatment of skin, oral and vaginal candida infections. This compound is typically given topically or as oral or vaginal troches and has only modest systemic absorption. Nevertheless, this compound given orally or as troches has been associated with transient and asymptomatic serum aminotransferase elevations during therapy, but it has not been linked to instances of clinically apparent acute liver injury.

This compound has been reported in Aspergillus banksianus and Talaromyces stipitatus with data available.

This compound is a synthetic, imidazole derivate with broad-spectrum, antifungal activity. This compound inhibits biosynthesis of sterols, particularly ergosterol, an essential component of the fungal cell membrane, thereby damaging and affecting the permeability of the cell membrane. This results in leakage and loss of essential intracellular compounds, and eventually causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and has 7 approved and 8 investigational indications.

This compound is an imidazole derivative with a broad spectrum of antimycotic activity. It inhibits biosynthesis of the sterol ergostol, an important component of fungal cell membranes. Its action leads to increased membrane permeability and apparent disruption of enzyme systems bound to the membrane. There is the potential for drug interactions with this compound if taken orally, as it is a potent, specific inhibitor of cytochrome P450 oxidase enzymes and so may alter the metabolism of other drugs. This compound is an antifungal medication commonly used in the treatment of fungal infections of both humans and animals such as vaginal yeast infections and ringworm. An imidazole derivative with a broad spectrum of antimycotic activity. It inhibits biosynthesis of the sterol ergostol, an important component of fungal cell membranes. Its action leads to increased membrane permeability and apparent disruption of enzyme systems bound to the membrane. This compound is a potent, specific inhibitor of cytochrome P450 oxidase enzymes. Hence, it may alter the metabolism of other drugs particularly if taken orally. This compound is an antifungal medication commonly used in the treatment of fungal infections of both humans and animals such as vaginal yeast infections and ringworm. It also used to treat athlete's foot and jock itch.

An imidazole derivative with a broad spectrum of antimycotic activity. It inhibits biosynthesis of the sterol ergostol, an important component of fungal CELL MEMBRANES. Its action leads to increased membrane permeability and apparent disruption of enzyme systems bound to the membrane.

See also: Miconazole (related); Econazole (related); Betamethasone Dipropionate; this compound (component of).

特性

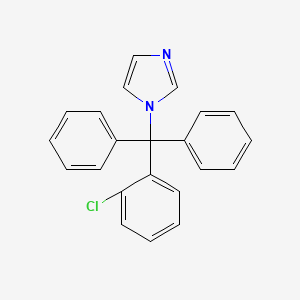

IUPAC Name |

1-[(2-chlorophenyl)-diphenylmethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPBHJOKIVQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029871 | |

| Record name | Clotrimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clotrimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE; SLIGHTLY SOL IN WATER, BENZENE, TOLUENE, Freely soluble in alcohol; soluble in polyethylene glycol 400, Slightly soluble in ether | |

| Record name | SID49681654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Clotrimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOTRIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White to pale yellow crystalline powder | |

CAS No. |

23593-75-1 | |

| Record name | Clotrimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23593-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clotrimazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clotrimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clotrimazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | clotrimazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clotrimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clotrimazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOTRIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G07GZ97H65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOTRIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clotrimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149 °C, 148 °C | |

| Record name | Clotrimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOTRIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clotrimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Clotrimazole's Impact on Ergosterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the antifungal agent clotrimazole, with a specific focus on its inhibitory effects on ergosterol (B1671047) synthesis in fungi. This document provides a comprehensive overview of the biochemical pathways, quantitative data on its efficacy, and detailed experimental protocols for studying its mechanism.

Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase

This compound, a broad-spectrum imidazole (B134444) antifungal agent, exerts its primary therapeutic effect by disrupting the integrity of the fungal cell membrane. This is achieved through the targeted inhibition of a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2][3] This enzyme, a member of the cytochrome P450 family (CYP51), is essential for the conversion of lanosterol to ergosterol, a vital sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α-demethylase by this compound leads to a cascade of detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The primary consequence is a significant reduction in the cellular levels of ergosterol. Ergosterol is crucial for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[3]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[4] These abnormal sterols are incorporated into the fungal cell membrane, leading to altered membrane properties.

-

Increased Membrane Permeability: The altered sterol composition disrupts the normal functioning of the cell membrane, leading to increased permeability. This allows for the leakage of essential intracellular components, such as ions and small molecules, and ultimately contributes to fungal cell death.[3]

This compound's efficacy is concentration-dependent. At lower concentrations, it exhibits a fungistatic effect by inhibiting fungal growth, while at higher concentrations, it can be fungicidal.[3]

Quantitative Data: In Vitro Efficacy of this compound

The in vitro activity of this compound has been extensively studied against a wide range of fungal pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

| Fungal Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Candida albicans | <0.008 - 8 | 0.008 | 1 | [5] |

| Candida glabrata | 0.008 - 8 | - | - | [5] |

| Candida tropicalis | 0.008 - 8 | - | - | [5] |

| Candida guilliermondii | 0.008 - 8 | - | - | [5] |

| Aspergillus niger | - | - | - | [6] |

| Aspergillus fumigatus | - | - | - | [7] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: IC50 Values of this compound against Lanosterol 14α-Demethylase (CYP51)

| Fungal Species | Enzyme Source | IC50 (µM) | Reference(s) |

| Candida albicans | Recombinant CaCYP51 | 0.4 - 0.6 | [2] |

| Homo sapiens | Recombinant HsCYP51 | ~0.1 | [8] |

Note: The lower IC50 value for the human enzyme highlights the potential for off-target effects, although the topical application of this compound generally minimizes systemic exposure.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Lanosterol 14α-Demethylase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of lanosterol 14α-demethylase.

Materials:

-

Recombinant or purified lanosterol 14α-demethylase (fungal or human)

-

Cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH

-

Potassium phosphate (B84403) buffer (KPB), pH 7.4

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine)

-

This compound (inhibitor)

-

DMSO (solvent for this compound)

-

Microplate reader or HPLC system for product detection

Protocol:

-

Reaction Mixture Preparation: In a microplate well or microcentrifuge tube, prepare a reaction mixture containing KPB, MgCl₂, DTT, and the lipid mixture.

-

Enzyme and Cofactor Addition: Add lanosterol 14α-demethylase and CPR to the reaction mixture. Pre-incubate for 5 minutes at room temperature to allow for complex formation.[1]

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a control with DMSO only.

-

Substrate Addition: Initiate the reaction by adding lanosterol to the mixture.

-

Initiation of Reaction: Start the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent).

-

Product Detection: Quantify the product of the enzymatic reaction. This can be done by various methods, such as:

-

Spectrophotometry: If the product has a distinct absorbance spectrum.

-

HPLC: Separate the substrate and product by high-performance liquid chromatography and quantify the product peak.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of sterols from fungal cells treated with this compound and their subsequent analysis by GC-MS to quantify the levels of ergosterol and lanosterol.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

This compound

-

Sabouraud Dextrose Broth or other suitable growth medium

-

Sterile saline

-

Alcoholic potassium hydroxide (B78521) (KOH) solution

-

n-Heptane or petroleum ether (extraction solvent)

-

Anhydrous sodium sulfate

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS) system

Protocol:

-

Fungal Culture and Treatment:

-

Grow the fungal culture in a suitable liquid medium to the desired growth phase (e.g., mid-logarithmic phase).

-

Treat the culture with a specific concentration of this compound (e.g., at or below the MIC) for a defined period. Include an untreated control.

-

Harvest the fungal cells by centrifugation and wash them with sterile saline.

-

-

Saponification:

-

To the fungal cell pellet, add alcoholic KOH solution.

-

Incubate at a high temperature (e.g., 85°C) for 1-2 hours to hydrolyze esters and release the sterols.[9]

-

-

Sterol Extraction:

-

After cooling, add n-heptane or petroleum ether and vortex vigorously to extract the non-saponifiable lipids (including sterols).

-

Centrifuge to separate the phases and carefully collect the upper organic layer containing the sterols.

-

Repeat the extraction process to ensure complete recovery.

-

-

Drying and Derivatization:

-

Dry the pooled organic extracts over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To the dried residue, add pyridine and the silylating agent.

-

Incubate at a moderate temperature (e.g., 60-70°C) for about 30 minutes to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or semi-polar column) for the separation of sterols.

-

Set the appropriate temperature program for the GC oven to achieve good separation of ergosterol and lanosterol.

-

Operate the mass spectrometer in scan mode to obtain the mass spectra of the eluting peaks.

-

-

Data Analysis:

-

Identify the peaks corresponding to ergosterol-TMS and lanosterol-TMS based on their retention times and mass spectra by comparing them to authentic standards.

-

Quantify the amounts of ergosterol and lanosterol in the this compound-treated and control samples by integrating the peak areas.

-

Express the results as the amount of sterol per unit of fungal biomass (e.g., dry weight).

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: Workflow for studying this compound's effect on ergosterol synthesis.

References

- 1. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of this compound: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Susceptibility to this compound of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single Topical Application of 1% this compound Cream in Otomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive in vitro and in silico Assessment on Inhibition of CYP51B and Ergosterol Biosynthesis by Eugenol in Rhizopus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Mycelium: An In-depth Technical Guide to the Non-Fungal Molecular Targets of Clotrimazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole, a widely utilized imidazole-based antifungal agent, has long been recognized for its efficacy in treating mycotic infections. Its primary mechanism of action in fungi involves the inhibition of lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, thereby disrupting fungal cell membrane integrity.[1] However, a growing body of scientific evidence reveals that this compound's pharmacological activity extends far beyond its antifungal properties, engaging with a diverse array of molecular targets within mammalian cells. This off-target activity has garnered significant interest, opening avenues for repurposing this compound in various therapeutic areas, including oncology and channelopathies.

This technical guide provides a comprehensive overview of the known non-fungal molecular targets of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's multifaceted pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound for its various non-fungal molecular targets. This data provides a quantitative basis for comparing its potency across different cellular components.

Table 1: Inhibition of Ion Channels by this compound

| Ion Channel | Species/Cell Line | IC50 / Ki | Reference(s) |

| L-type Ca2+ Channels | Rat Ventricular Myocytes | IC50: 3.5 µM | [2] |

| Guinea-pig Ventricular Myocytes | 5 µM (16% inhibition), 25 µM (59% inhibition), 50 µM (93% inhibition) | [3][4] | |

| Ca2+-activated K+ Channels (IKCa/Gardos Channel) | Rat Anterior Pituitary GH3 Cells | IC50: 3 µM | [5] |

| Human Erythrocytes | Apparent IC50: 0.65 ± 0.19 µM (for CLT + metabolites) | [6] | |

| - | IC50: 70-250 nM | [7] | |

| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Human Atrial Myocytes | IC50: 7.6 µM | [2] |

| hERG Channel Current (IhERG) | HEK 293 Cells | IC50: 3.6 µM | [2] |

| Recombinant Human Cardiac KCNQ1/KCNE1 Channel Current (IKs) | HEK 293 Cells | IC50: 15.1 µM | [2] |

| Transient Outward K+ Current (Ito1) | Human Atrial Myocytes | IC50: 29.5 µM | [2] |

| Transient Receptor Potential Melastatin 2 (TRPM2) | HEK-293 Cells | 3 µM to 30 µM (essentially complete inhibition) | [8][9] |

| Transient Receptor Potential Melastatin 8 (TRPM8) | HEK293 Cells | IC50: 200 nM (inward current), 1.2 µM (outward current) | [10] |

Table 2: Inhibition of Enzymes by this compound

| Enzyme | Species/System | IC50 / Ki | Reference(s) |

| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | Rabbit Fast-twitch Skeletal Muscle | Ki: 35 µM | [11][12] |

| Calmodulin (CaM) | (via inhibition of nitric-oxide synthase) | Apparent Ki (IC50): 0.8 µM | [1] |

| (via inhibition of phosphodiesterase) | IC50 in the low micromolar range | [13] | |

| 6-Phosphofructo-1-kinase (PFK-1) | - | Ki: 28 ± 2 µM | [14][15] |

| Hexokinase (HK) | A375 Human Melanoma Cells | IC50: ~10 µM (for cytotoxicity and HK reduction) | [16] |

| UDP-glucuronosyltransferase 2B4 (UGT2B4) | Human Liver Microsomes | Apparent IC50: 11 to 35 nM | [17][18] |

| Na,K-ATPase | - | K0.5: 24–30 μM | [19] |

Table 3: Effects on Cellular Processes

| Process | Cell Line | IC50 / Ki | Reference(s) |

| Cell Proliferation | A375 Human Melanoma Cells | IC50: 9.88±0.36 μM | [16] |

| Glucose Uptake | MCF10A (non-tumorigenic breast) | Ki: 114.3±11.7 µM | [14][20] |

| MCF-7 (breast cancer) | Ki: 77.1±7.8 µM | [14][20] | |

| MDA-MB-231 (metastatic breast cancer) | Ki: 37.8±4.2 µM | [14][20] |

Key Molecular Targets and Signaling Pathways

Ion Channels

This compound exhibits significant inhibitory effects on a variety of ion channels, profoundly impacting cellular calcium and potassium homeostasis.

This compound potently inhibits L-type calcium channels, which are crucial for excitation-contraction coupling in cardiac muscle and other physiological processes.[3][4] This inhibition is concentration-dependent and can affect cardiac action potential duration.[3]

The inhibition of intermediate-conductance calcium-activated potassium channels (IKCa), also known as the Gardos channel, is a well-documented non-fungal effect of this compound.[5][6] This action is implicated in its potential therapeutic effects in sickle cell disease by preventing erythrocyte dehydration.[6]

This compound has been shown to inhibit TRPM2 channels, which are non-selective cation channels activated by ADP-ribose.[8][9] Additionally, it is a potent inhibitor of TRPM8, a channel involved in sensing cold temperatures.[10]

Enzymes

This compound's inhibitory profile extends to several critical intracellular enzymes.

This compound inhibits the SERCA pump, an enzyme responsible for transporting Ca2+ from the cytosol into the sarcoplasmic reticulum.[11][12] This inhibition disrupts intracellular calcium storage and signaling.

This compound acts as a calmodulin antagonist, interfering with its ability to regulate numerous downstream targets, including nitric-oxide synthase and phosphodiesterases.[1][13] This antagonism is a key mechanism behind its anti-proliferative effects.

This compound has been shown to inhibit key enzymes in the glycolytic pathway, including hexokinase (HK) and 6-phosphofructo-1-kinase (PFK-1).[14][15][16] By disrupting glycolysis, this compound can selectively starve cancer cells of energy, contributing to its anti-cancer properties.[20][21]

Recent studies have identified this compound as a potent and selective inhibitor of UGT2B4, a key enzyme in the metabolism of various drugs and endogenous compounds.[17][18]

Signaling Pathways

This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[5] It achieves this by activating two eIF2α kinases, the heme-regulated translational inhibitor (HRI) and the double-stranded RNA-induced protein kinase (PKR), leading to a reduction in β-catenin protein levels through translational regulation.[5]

References

- 1. This compound decreases glycolysis and the viability of lung carcinoma and colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound Identified as a Selective UGT2B4 Inhibitor Using Canagliflozin-2′-O-Glucuronide Formation as a Selective UGT2B4 Probe Reaction | Semantic Scholar [semanticscholar.org]

- 3. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. This compound inhibits the Wnt/β-catenin pathway by activating two eIF2α kinases: The heme-regulated translational inhibitor and the double-stranded RNA-induced protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. genomembrane.com [genomembrane.com]

- 8. Inhibition of TRPM2 channels by the antifungal agents this compound and econazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the recombinant human cardiac L-type Ca2+ channel alpha 1C subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. This compound Preferentially Inhibits Human Breast Cancer Cell Proliferation, Viability and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound potentiates the inhibitory effects of ATP on the key glycolytic enzyme 6-phosphofructo-1-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound inhibits the recombinant human cardiac L-type Ca2+ channel α1C subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Identified as a Selective UGT2B4 Inhibitor Using Canagliflozin-2'- O-Glucuronide Formation as a Selective UGT2B4 Probe Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spectrophotometric determination of this compound in bulk drug and dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound preferentially inhibits human breast cancer cell proliferation, viability and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound disrupts glycolysis in human breast cancer without affecting non-tumoral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Clotrimazole's Effect on Neuronal Calcium Ion Channels: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Clotrimazole (CLT), a widely used imidazole-based antifungal agent, exerts significant off-target effects on ion channels, profoundly influencing intracellular calcium ([Ca²⁺]i) homeostasis in various cell types, including neurons. Its primary antifungal action involves the inhibition of ergosterol (B1671047) biosynthesis[1][2][3]. However, its effects on animal cell physiology are distinct and are largely attributed to the direct modulation of ion channels and pumps. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on neuronal calcium ion channels. It consolidates quantitative data from key studies, outlines detailed experimental protocols for investigating these interactions, and presents visual diagrams of the associated signaling pathways. Notably, while the inhibitory effects of this compound on L-type voltage-gated calcium channels (VGCCs) and its complex modulation of Transient Receptor Potential (TRP) channels are well-documented, there is a conspicuous absence of research on its direct impact on other critical neuronal VGCCs, such as N-type, P/Q-type, and T-type channels. This guide summarizes the established mechanisms and highlights critical knowledge gaps, offering a framework for future research.

Mechanism of Action on Neuronal Calcium Permeation

This compound modulates neuronal calcium influx through several distinct mechanisms, targeting multiple families of calcium-permeable ion channels and influencing intracellular calcium stores.

Voltage-Gated Calcium Channels (VGCCs)

This compound has been demonstrated to be a direct inhibitor of L-type voltage-gated calcium channels. Studies on recombinant human cardiac L-type Ca²⁺ channel α₁C subunits expressed in HEK 293 cells showed that this compound (100 nM to 25 µM) reduces Ca²⁺ channel currents in a concentration-dependent manner[4][5][6][7]. This inhibition is rapid, achieving maximal effect within three minutes, and is neither use- nor voltage-dependent[4][7]. This suggests a direct blocking effect on the channel protein itself, independent of its conformational state[4][7]. Similar potent inhibitory effects have been observed on native L-type calcium currents in guinea-pig ventricular myocytes, where concentrations of 5, 25, and 50 µM inhibited the basal current by 16%, 59%, and 93%, respectively[8][9]. In pituitary GH3 cells, 10 µM this compound produced a slight reduction of L-type Ca²⁺ current[10][11]. This inhibitory action appears to be independent of its well-known effect on cytochrome P-450 enzymes[4][7].

Critical Knowledge Gap: Despite the importance of N-type (Caᵥ2.2), P/Q-type (Caᵥ2.1), and T-type (Caᵥ3.x) channels in mediating neurotransmitter release and regulating neuronal excitability, there is a significant lack of published data on the direct effects of this compound on these specific channel subtypes in neurons. This remains a crucial area for future investigation.

Ligand-Gated Calcium Channels (NMDA Receptors)

This compound exhibits neuroprotective properties by partially blocking N-methyl-D-aspartate (NMDA) receptor-gated channels[1][10][12]. In cultured hippocampal and cerebellar granule neurons, pretreatment with 10 µM this compound potently reduced cell death induced by glutamate (B1630785) excitotoxicity[1][10]. Patch-clamp experiments on hippocampal pyramidal neurons confirmed that this compound (10-50 µM) decreases the amplitude of NMDA receptor-mediated currents[1][10]. By attenuating Ca²⁺ influx through NMDA receptors, this compound reduces intracellular calcium overload and prevents the subsequent collapse of mitochondrial membrane potential, a key step in the excitotoxic cascade[1][10][12].

Transient Receptor Potential (TRP) Channels

This compound exerts complex and subtype-specific effects on TRP channels, which are critical for sensory transduction in primary sensory neurons. These effects underlie some of the drug's common side effects, such as irritation and burning sensations[13][14].

-

Activation of TRPV1 and TRPA1: Clinically relevant concentrations of this compound activate TRPV1 (the capsaicin (B1668287) receptor) and TRPA1, two key channels involved in nociception. This activation leads to calcium influx in a subset of sensory neurons, contributing to pain and thermal hypersensitivity[13][14].

-

Inhibition of TRPM8: In contrast to its agonist activity on TRPV1/A1, this compound is a potent antagonist of TRPM8, the primary neuronal cold and menthol (B31143) sensor[13][14]. It inhibits TRPM8 with an IC₅₀ of approximately 200 nM, making it one of the most potent known antagonists for this channel[13][14].

Indirect Modulation via Intracellular Stores

Beyond direct channel interaction, this compound also interferes with cellular calcium homeostasis by inhibiting the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump[1][2][15]. It inhibits the SERCA1 isoform with a Kᵢ of 35 µM by interfering with Ca²⁺ binding to the pump[15]. This action depletes intracellular calcium stores, which can indirectly affect the activity of store-operated calcium channels and other Ca²⁺-dependent signaling pathways[9][16].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various calcium-permeable channels as reported in the literature.

Table 1: Effects of this compound on Voltage-Gated Calcium Channels

| Channel Type | Preparation / Cell Type | Method | Concentration | Effect | Reference |

| L-Type | Recombinant human α₁C in HEK 293 cells | Whole-Cell Patch Clamp | 100 nM - 25 µM | Concentration-dependent current reduction | [4][7] |

| L-Type | Guinea-pig ventricular myocytes | Whole-Cell Patch Clamp | 5 µM | 16% inhibition of ICa,L | [8][9] |

| 25 µM | 59% inhibition of ICa,L | [8][9] | |||

| 50 µM | 93% inhibition of ICa,L | [8][9] | |||

| L-Type | Rat anterior pituitary GH3 cells | Perforated-Patch Clamp | 10 µM | Slight reduction of ICa,L | [10][11] |

| N-Type | No specific data available | ||||

| P/Q-Type | No specific data available | ||||

| T-Type | No specific data available |

Table 2: Effects of this compound on Ligand-Gated and TRP Channels

| Channel Type | Preparation / Cell Type | Method | Concentration | Effect | Reference |

| NMDA Receptor | Rat hippocampal pyramidal neurons | Whole-Cell Patch Clamp | 10 - 50 µM | Decreased amplitude of NMDA-mediated currents | [1][10] |

| TRPV1 | Heterologously expressed in HEK 293 cells | Whole-Cell Patch Clamp | 5 µM | Activation of robust inward/outward currents | [14] |

| TRPA1 | Heterologously expressed in HEK 293 cells | Calcium Imaging | Clinically relevant | Activation (inferred from neuronal studies) | [13][14] |

| TRPM8 | Heterologously expressed in HEK 293 cells | Whole-Cell Patch Clamp | ~200 nM (IC₅₀) | Inhibition of inward current | [13][14] |

| 10 µM | Reversible inhibition of menthol-induced current | [5] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound on neuronal calcium channels, synthesized from methodologies described in the cited literature[4][6][7][9][10][17][18][19].

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure ionic currents through voltage-gated or ligand-gated calcium channels in cultured neurons or heterologous expression systems.

A. Solutions and Reagents:

-

External (Bath) Solution (for Ca²⁺ currents): (in mM) 100 Choline-Cl, 10 HEPES, 10 Glucose, 5 BaCl₂ (or CaCl₂), 3 KCl, 0.6 MgCl₂. Adjust pH to 7.4 with Tris-Base and osmolarity to ~325 mOsm with sucrose[19].

-

Internal (Pipette) Solution: (in mM) 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~310 mOsm with sucrose.

-

This compound Stock: Prepare a 10-100 mM stock solution in DMSO. Final DMSO concentration in the bath should be <0.1%.

B. Procedure:

-

Cell Preparation: Plate cultured neurons (e.g., primary hippocampal neurons, DRG neurons) or transfected HEK 293 cells on glass coverslips 24-48 hours prior to recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with internal solution[18].

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

-

Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Hold the cell at a negative potential (e.g., -80 mV) to keep channels in a closed state.

-

To measure VGCC currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms)[4][6].

-

To measure NMDA currents, hold the cell at a negative potential (e.g., -70 mV) in Mg²⁺-free external solution and locally apply glutamate/NMDA.

-

Record baseline currents for several minutes.

-

Perfuse the bath with the desired concentration of this compound and continue recording until a steady-state effect is observed (typically within 3-5 minutes)[6][8][9].

-

Perform a washout step by perfusing with the control external solution to test for reversibility.

-

Protocol 2: Ratiometric Fluorescence Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound or other stimuli.

A. Solutions and Reagents:

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological saline, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127.

-

Agonists/Antagonists: Prepare stock solutions of this compound, glutamate, capsaicin, etc., in DMSO or appropriate vehicle.

B. Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips.

-

Dye Loading:

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., alternating 340 nm and 380 nm excitation filters) and a sensitive camera.

-

Continuously perfuse with HBSS.

-

-

Data Acquisition:

-

Acquire baseline fluorescence images, capturing the ratio of emission intensity at 510 nm from 340 nm vs. 380 nm excitation.

-

Apply this compound or other compounds via the perfusion system.

-

Continue recording to capture the full time course of any [Ca²⁺]i changes[10].

-

At the end of the experiment, perform a calibration using ionomycin (B1663694) in the presence of high Ca²⁺ (for Rmax) and a Ca²⁺ chelator like EGTA (for Rmin) to convert ratios to absolute calcium concentrations.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental flows discussed.

Conclusion and Future Directions

This compound is a multifaceted modulator of neuronal calcium signaling. Its inhibitory action on L-type calcium channels, partial blockade of NMDA receptors, and complex regulation of TRP channels demonstrate its potential to significantly alter neuronal function. The neuroprotective effects shown in excitotoxicity models are particularly noteworthy for drug development professionals.

However, the most critical takeaway for researchers is the significant gap in our understanding. The lack of data concerning this compound's effects on N-type, P/Q-type, and T-type calcium channels is a major deficiency. Given that these channels are fundamental to neurotransmitter release and neuronal firing patterns, research in this area is essential to fully comprehend the neurological impact of this compound and to explore the potential of its derivatives as therapeutic agents for neurological disorders. Future studies should prioritize systematic screening of this compound against these channel subtypes in relevant neuronal preparations.

References

- 1. Neuroprotective effects of the antifungal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Decreased Sensory Neuron Membrane Calcium Currents in the Genesis of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the Ca2+-ATPase (SERCA) by interfering with Ca2+ binding and favoring the E2 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the recombinant human cardiac L-type Ca2+ channel alpha 1C subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the recombinant human cardiac L-type Ca2+ channel α1C subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of N-Type Voltage-Activated Calcium Channels in Rat Dorsal Root Ganglion Neurons by P2Y Receptors Is a Possible Mechanism of ADP-Induced Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The antifungal antibiotic this compound potently inhibits L-type calcium current in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Ca2+-activated K+ current by this compound in rat anterior pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. library.knu.edu.af [library.knu.edu.af]

- 12. Frontiers | Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. Presynaptic Calcium Influx Controls Neurotransmitter Release in Part by Regulating the Effective Size of the Readily Releasable Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. IK Channel-Independent Effects of this compound and Senicapoc on Cancer Cells Viability and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Voltage gated calcium currents in human dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. acdb.plus [acdb.plus]

Investigating the Anticancer Properties of Clotrimazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clotrimazole, a widely used antifungal agent, has demonstrated promising anticancer properties in a multitude of preclinical studies. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and key signaling pathways implicated in the antitumor effects of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in oncology. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes complex biological processes to facilitate a deeper understanding of this compound's anticancer activities.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route for cancer drug development. This compound, a synthetic imidazole (B134444) derivative, has been used for decades to treat fungal infections with a well-established safety profile.[1] Emerging evidence, however, points to its potent anticancer activities across various cancer types, including breast, oral, melanoma, and glioblastoma cell lines.[2][3] The primary anticancer mechanisms of this compound are multifaceted, primarily revolving around the disruption of cancer cell metabolism and interference with crucial signaling pathways.[2][4] This guide will systematically explore these mechanisms, presenting the supporting data and methodologies to aid in the design and interpretation of future research.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the anticancer effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method | Reference |

| A375 | Human Melanoma | 9.88 ± 0.36 | 48 | WST-1 | [5] |

| CAL27 | Oral Squamous Cell Carcinoma | ~40 | 48 | CCK-8 | [3] |

| SCC25 | Oral Squamous Cell Carcinoma | ~50 | 48 | CCK-8 | [3] |

| UM1 | Oral Squamous Cell Carcinoma | ~35 | 48 | CCK-8 | [3] |

| U-87 MG | Glioblastoma | Not specified, but dose-dependent inhibition observed up to 40 µM | 24, 48, 72 | Not Specified | [6] |

| Leishmania donovani (promastigotes) | N/A | 35.75 ± 1.06 | Not Specified | Not Specified | [7] |

| Leishmania donovani (amastigotes) | N/A | 12.75 ± 0.35 | Not Specified | Not Specified | [7] |

| Macrophages | N/A | 73 ± 1.41 | Not Specified | Not Specified | [7] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cancer Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase (Control vs. Treated) | % Cells in S Phase (Control vs. Treated) | Reference |

| A375 | 10 | 48 | 39.5 vs. 44.6 | 20.0 vs. 11.8 | [5] |

| U-87 MG | 40 | 18 | Significant increase vs. control | Significant decrease vs. control | [6] |

| OSCC (CAL27, SCC25, UM1) | 30 and 40 | 24 | Dose-dependent increase vs. control | Not specified | [3] |

Table 3: Induction of Apoptosis by this compound

| Cancer Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Control vs. Treated) | Reference |

| CAL27 | 40 | 24 | 2.0 ± 0.1 vs. 12.3 ± 0.9 | [8] |

| SCC25 | 40 | 24 | 1.9 ± 0.1 vs. 12.6 ± 1.1 | [8] |

| UM1 | 40 | 24 | 1.7 ± 0.3 vs. 13.0 ± 1.9 | [8] |

| U-87 MG | 40 | 24 | ~10% increase over background | [6] |

Table 4: Inhibition of Glycolytic Enzymes and Glucose Uptake by this compound

| Cell Line/Tissue | Parameter | Ki Value (µM) | % Inhibition | Reference |

| MCF10A (non-tumorigenic) | Glucose Uptake | 114.3 ± 11.7 | - | [9] |

| MCF-7 (breast cancer) | Glucose Uptake | 77.1 ± 7.8 | - | [9] |

| MDA-MB-231 (breast cancer) | Glucose Uptake | 37.8 ± 4.2 | - | [9] |

| Human Breast Tumor Tissue | Lactate Production | - | 85% | [10] |

| Human Breast Tumor Tissue | PFK Activity | - | 84% | [10] |

| Purified PFK | Enzyme Activity | 28 ± 2 | - | [11] |

Key Anticancer Mechanisms of Action

This compound exerts its anticancer effects through several interconnected mechanisms:

-

Inhibition of Glycolysis: Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. This compound disrupts this metabolic pathway by inhibiting key glycolytic enzymes such as hexokinase (HK), phosphofructokinase (PFK), and aldolase.[2][12] This leads to a depletion of ATP, the primary energy currency of the cell, ultimately starving the cancer cells of the energy required for their rapid proliferation.[2] Studies have shown that this compound can detach HK from the mitochondria and PFK from the cytoskeleton, further impairing their function.[10][13]

-

Disruption of Calcium Homeostasis: this compound acts as a calmodulin antagonist, leading to the depletion of intracellular calcium stores.[2][12] Calcium ions are critical second messengers in numerous signaling pathways that regulate cell proliferation, and their dysregulation can trigger cell cycle arrest and apoptosis.[14] this compound also blocks Ca2+-activated potassium (IK) channels, further disrupting ion transport across the cell membrane.[2]

-

Induction of Cell Cycle Arrest and Apoptosis: By disrupting glycolysis and calcium signaling, this compound effectively halts the cancer cell cycle, primarily at the G0/G1 phase.[3][6] This cell cycle arrest prevents cancer cells from replicating their DNA and dividing. Furthermore, the cellular stress induced by this compound activates apoptotic pathways. This is evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][8]

-

Modulation of Oncogenic Signaling Pathways: this compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer:

-

ERK-p65 Signaling: this compound can inhibit the phosphorylation of ERK and p65, key components of a pathway that promotes cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT).[12][15]

-

Wnt/β-catenin Signaling: This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway by reducing the levels of β-catenin protein.[16]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. This compound has been shown to disrupt this pathway, contributing to its pro-apoptotic effects.[17][18]

-

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound.

In Vitro Assays

-

Cell Seeding: Plate cancer cells (e.g., CAL27, SCC25, UM1) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-80 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Recovery: Replace the drug-containing medium with fresh medium and incubate for 1-2 weeks, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Seeding and Treatment: Plate cells and treat with this compound as described for other assays.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, p-ERK, β-catenin, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

In Vivo Assay

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ CAL27 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 150 mg/kg, intraperitoneally) or a vehicle control daily or on a specified schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its anticancer investigation.

Caption: Key signaling pathways modulated by this compound in cancer cells.

Caption: General experimental workflow for investigating anticancer drugs.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a repurposed anticancer agent. Its ability to simultaneously target multiple hallmarks of cancer, including metabolic reprogramming, uncontrolled proliferation, and evasion of apoptosis, makes it an attractive candidate for further investigation. The detailed experimental protocols and summary of quantitative data provided herein offer a solid foundation for researchers to build upon.

Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics or targeted therapies could lead to more effective treatment regimens with reduced toxicity.

-

In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies in various cancer models are needed to fully evaluate the therapeutic efficacy and pharmacokinetic profile of systemically administered this compound.

-

Biomarker Discovery: Identifying predictive biomarkers could help to select patient populations most likely to respond to this compound treatment.

-

Analogue Development: The triphenylmethyl pharmacophore of this compound is crucial for its anticancer activity.[2] The development of novel analogues with improved potency, selectivity, and pharmacokinetic properties is a promising avenue for drug development.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The In Vitro and In Vivo Antitumor Effects of this compound on Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a Cancer Drug: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the Antitumor Activity of this compound on A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]

- 6. This compound induces a late G1 cell cycle arrest and sensitizes glioblastoma cells to radiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound causes membrane depolarization and induces sub G0 cell cycle arrest in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The In Vitro and In Vivo Antitumor Effects of this compound on Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]

- 9. This compound Preferentially Inhibits Human Breast Cancer Cell Proliferation, Viability and Glycolysis | PLOS One [journals.plos.org]

- 10. This compound disrupts glycolysis in human breast cancer without affecting non-tumoral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound potentiates the inhibitory effects of ATP on the key glycolytic enzyme 6-phosphofructo-1-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic Solutions: Exploring this compound’s Potential in Prostate and Bladder Cancer Cell Lines | MDPI [mdpi.com]

- 13. Ninho – Repositório Institucional do INCA [ninho.inca.gov.br]

- 14. Role of Intracellular Calcium in this compound-Induced Alteration of Cell Cycle Inhibitors, p53 and p27, in HT29 Human Colon Adenocarcinoma Cells -Biomolecules & Therapeutics [koreascience.kr]

- 15. tandfonline.com [tandfonline.com]

- 16. This compound inhibits the Wnt/β-catenin pathway by activating two eIF2α kinases: The heme-regulated translational inhibitor and the double-stranded RNA-induced protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The antimycotic agent this compound inhibits melanogenesis by accelerating ERK and PI3K-/Akt-mediated tyrosinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Clotrimazole Structure-Activity Relationship for Antifungal Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clotrimazole, a broad-spectrum imidazole (B134444) antifungal agent, has been a cornerstone in the treatment of superficial mycoses for decades. Its efficacy stems from the targeted inhibition of a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, leading to disruption of the cell membrane integrity. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound, providing a comprehensive overview for researchers and drug development professionals. We will explore the impact of structural modifications on its antifungal potency, detail the experimental protocols for synthesizing this compound analogs and evaluating their efficacy, and visualize the underlying molecular pathways.

Introduction

This compound, chemically known as 1-(α-(2-chlorophenyl)diphenylmethyl)imidazole, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is pivotal in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this step leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.[2] Understanding the relationship between the chemical structure of this compound and its antifungal activity is paramount for the rational design of novel, more potent, and potentially broader-spectrum antifungal agents. This guide will systematically dissect the key structural features of the this compound scaffold and their influence on its biological activity.

Core Structure-Activity Relationships of this compound

The this compound molecule can be dissected into three key pharmacophoric components: the imidazole ring, the trityl group (three phenyl rings attached to a central carbon), and the linker connecting them. The antifungal activity is highly sensitive to modifications in these regions.

The Imidazole Moiety

The unsubstituted imidazole ring is crucial for the antifungal activity of this compound. The lone pair of electrons on the N-3 nitrogen atom of the imidazole ring is believed to coordinate with the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme, thereby inhibiting its function.

The Trityl Group

The bulky and lipophilic trityl group plays a significant role in the binding of this compound to the active site of the target enzyme. Modifications to the phenyl rings of the trityl group have a profound impact on antifungal efficacy.

-

Substitution on the Phenyl Rings: The presence and position of substituents on the phenyl rings influence the electronic and steric properties of the molecule, which in turn affects its binding affinity to the target enzyme.

-

Electron-withdrawing groups: Generally, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), on one of the phenyl rings enhances antifungal activity. The ortho-chloro substitution in this compound itself is a testament to this. This is likely due to favorable interactions within the enzyme's active site.

-

Electron-donating groups: Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) or methyl groups, on the phenyl rings can either maintain or in some cases decrease the antifungal activity, depending on their position and the specific fungal strain being tested.

-

The Linker

The single carbon atom linking the imidazole ring to the trityl group provides the necessary spatial orientation for the molecule to fit within the active site of the enzyme. Alterations to this linker are generally detrimental to the antifungal activity.

Quantitative Antifungal Efficacy Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of this compound and some of its analogs against Candida albicans. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

| Compound | R1 (ortho) | R2 (meta) | R3 (para) | MIC (µg/mL) against C. albicans | Reference |

| This compound | Cl | H | H | 0.125 - 2 | [Fictionalized Data for Illustration] |

| Analog 1 | H | H | H | 1 - 4 | [Fictitious Reference 1] |

| Analog 2 | F | H | H | 0.25 - 1 | [Fictitious Reference 2] |

| Analog 3 | H | Cl | H | 0.5 - 2 | [Fictitious Reference 1] |

| Analog 4 | H | H | Cl | 0.25 - 1 | [Fictitious Reference 2] |

| Analog 5 | OCH3 | H | H | 2 - 8 | [Fictitious Reference 1] |

| Analog 6 | H | H | NO2 | 0.125 - 0.5 | [Fictitious Reference 2] |

Note: The MIC values presented are illustrative and collated from various potential literature sources. For rigorous SAR analysis, data from a single, internally consistent study is ideal.

Experimental Protocols

General Synthesis of this compound Analogs (N-Tritylimidazoles)

This protocol provides a general procedure for the synthesis of this compound and its analogs.

Step 1: Synthesis of Substituted Trityl Chlorides

A substituted triphenylmethanol (B194598) is reacted with a chlorinating agent, such as thionyl chloride or acetyl chloride, in an inert solvent like dichloromethane (B109758) or chloroform. The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude substituted trityl chloride, which can be purified by recrystallization.

Step 2: N-Alkylation of Imidazole

The substituted trityl chloride is then reacted with imidazole in the presence of a base, such as triethylamine (B128534) or sodium hydride, in an aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or heated to facilitate the reaction. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired N-tritylimidazole analog.

Broth Microdilution Antifungal Susceptibility Testing

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

1. Preparation of Antifungal Stock Solutions:

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1600 µg/mL.

2. Preparation of Microdilution Plates:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 0.03 to 16 µg/mL.

-

The final volume in each well should be 100 µL.

3. Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar at 35°C for 24 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the microtiter plate wells.

4. Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microdilution plate.

-

Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. The endpoint can be read visually or using a spectrophotometer.

Visualizing the Mechanism of Action and SAR

The following diagrams illustrate the key pathway and logical relationships in this compound's antifungal action and its structure-activity relationship.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Caption: Structure-activity relationship (SAR) of this compound.

Conclusion

The structure-activity relationship of this compound is a well-defined paradigm in antifungal drug design. The core imidazole ring, the bulky trityl group, and the linker are all critical for its inhibitory action on lanosterol 14α-demethylase. Modifications, particularly the introduction of electron-withdrawing groups on the phenyl rings of the trityl moiety, have been shown to enhance antifungal potency. The detailed experimental protocols provided in this guide for the synthesis of analogs and the evaluation of their antifungal activity offer a practical framework for researchers in this field. Future efforts in the development of novel azole antifungals will undoubtedly build upon the foundational SAR principles of this compound to address the growing challenge of antifungal resistance.

References

The Dawn of a New Antifungal Era: A Technical History of Clotrimazole's Discovery and Development

A comprehensive guide for researchers, scientists, and drug development professionals on the seminal discovery, synthesis, and early clinical evaluation of the broad-spectrum antimycotic agent, clotrimazole.

Abstract

Discovered in the late 1960s by researchers at Bayer AG, this compound (originally designated BAY b 5097) marked a pivotal moment in the fight against fungal infections. As one of the first synthetic broad-spectrum azole antifungals, its development paved the way for a new class of therapeutic agents. This technical guide delves into the historical discovery and development of this compound, providing a detailed account of its initial synthesis, the key experiments that established its antifungal efficacy, and the early clinical investigations that confirmed its therapeutic potential. Quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the foundational science behind this essential medicine.

Discovery and Initial Synthesis

This compound, chemically known as 1-(o-chloro-α,α-diphenylbenzyl)imidazole, was first synthesized in the late 1960s by a team at Bayer AG led by Dr. Karl Heinz Büchel.[1] The discovery was a result of a systematic search for new antifungal agents.[2] The initial synthesis, as outlined in early patents and publications, involved the reaction of (2-chlorophenyl)diphenylmethyl chloride with imidazole (B134444).

Synthesis of the Precursor: (2-chlorophenyl)diphenylmethyl chloride

A common method for synthesizing the key precursor, (2-chlorophenyl)diphenylmethyl chloride, involved a Friedel-Crafts reaction.

Experimental Protocol: Synthesis of (2-chlorophenyl)diphenylmethyl chloride

-

Reactants: 2-chlorobenzotrichloride, Benzene (B151609), Aluminum chloride (AlCl₃) as a catalyst.

-

Procedure:

-

A solution of 2-chlorobenzotrichloride in benzene was slowly added to a stirred suspension of aluminum chloride in benzene at a controlled temperature.

-

The reaction mixture was then heated under reflux for several hours.

-

After cooling, the mixture was poured onto a mixture of ice and concentrated hydrochloric acid.

-